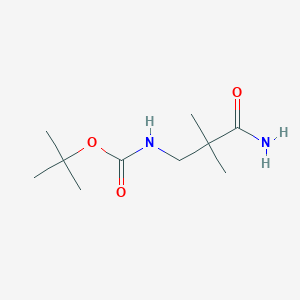![molecular formula C10H16O B13061507 (2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is a complex organic compound characterized by its unique structure, which includes a fused bicyclic system with an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2AR,6aR)-decahydronaphtho[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired bicyclic structure. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2AR,6aR)-decahydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2AR,5S,6AR)-5-[(2-Methoxyethoxy)methoxy]-2A,6,6-trimethyloctahydronaphtho[2,3-b]oxirene
- 3,6-Methanonaphth[2,3-b]oxirene-2,7-diol
Uniqueness
(2AR,6aR)-decahydronaphtho[2,3-b]oxirene is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential applications compared to similar compounds. Its structure allows for specific interactions with biological targets and unique chemical transformations.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2aR,6aR)-1a,2,2a,3,4,5,6,6a,7,7a-decahydronaphtho[2,3-b]oxirene |
InChI |
InChI=1S/C10H16O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h7-10H,1-6H2/t7-,8-,9?,10?/m1/s1 |
InChI Key |
OQOKLVGYVIWSPZ-LGUIWLBCSA-N |
Isomeric SMILES |
C1CC[C@@H]2CC3C(O3)C[C@H]2C1 |
Canonical SMILES |
C1CCC2CC3C(O3)CC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Azetidin-1-yl)methyl]benzoic acid](/img/structure/B13061451.png)
![[3-Methyl-1-(2-nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13061455.png)
![tert-Butyl 4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13061463.png)

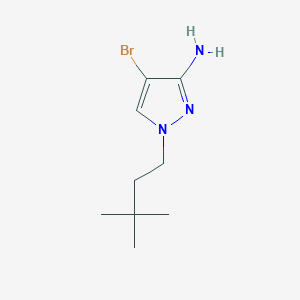
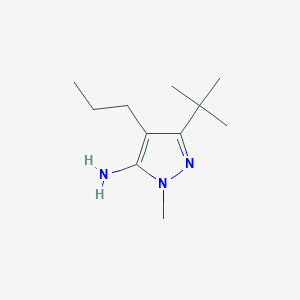
![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
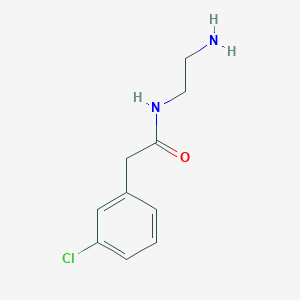
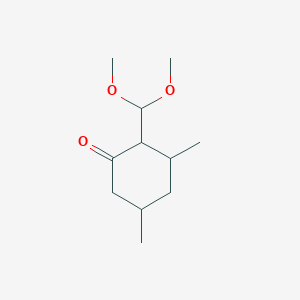
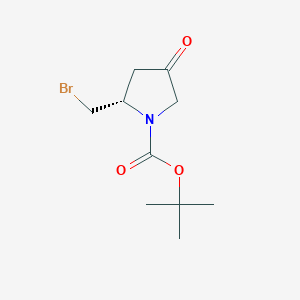
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
